(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-fluoropyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a fluoropyridine ring. The 1,2,4-triazole ring is a type of heterocyclic compound that is often used in medicinal chemistry due to its ability to form hydrogen bonds with different targets . The azetidine ring is a four-membered heterocyclic ring containing nitrogen, which is found in many biologically active compounds. The fluoropyridine ring is a type of aromatic ring that contains a fluorine atom, which can enhance the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The 1,2,4-triazole ring, for example, is known to participate in various reactions such as cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,4-triazole ring could enhance its stability and solubility .
Scientific Research Applications
Catalyst and Solvent-Free Synthesis
Researchers have developed regioselective synthesis techniques for related triazole compounds, highlighting their strategic use as intermediates. For instance, an efficient approach for the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone demonstrates the potential of similar structures in facilitating catalyst- and solvent-free synthesis under microwave-assisted conditions. This method emphasizes the role of such compounds in streamlining chemical processes and enhancing sustainability in pharmaceutical synthesis (Moreno-Fuquen et al., 2019).
Anticancer Activity
Novel triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. The focus on derivatives showcases the potential biomedical applications of triazole compounds, including (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-fluoropyridin-3-yl)methanone, in developing new antimicrobial agents (Nagaraj et al., 2018).
Antibacterial Properties
A study on the synthesis and biological activity of triazole analogues of piperazine, including compounds with structures similar to this compound, revealed significant inhibition of bacterial growth. These findings underscore the compound's relevance in the development of new antibiotics (Nagaraj, Srinivas, & Rao, 2018).
Antifungal and Antimicrobial Applications
The process development of Voriconazole, a broad-spectrum triazole antifungal agent, illustrates the critical role of triazole derivatives in therapeutic applications. This research outlines the synthesis strategies and the importance of stereochemistry in developing effective antifungal medications, highlighting the broader potential of compounds like this compound in addressing fungal infections (Butters et al., 2001).
Chemical Synthesis and Drug Development
The design, synthesis, and evaluation of aziridine-1,2,3-triazole hybrid derivatives for their anticancer activity provide insights into the utility of triazole compounds in cancer research. These findings suggest the potential of this compound and related structures in the synthesis of novel anticancer agents, demonstrating the compound's relevance in drug discovery (Dong, Wu, & Gao, 2017).
Mechanism of Action
Target of Action
The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry and is part of many drugs targeting various enzymes and receptors in the body. The pyridine ring is a basic structure in many drugs and can interact with various biological targets. Without specific studies on this compound, it’s hard to determine its exact targets .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Many drugs work by binding to their target and modulating its activity, which can lead to changes in cellular processes .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Based on its structure, it could potentially interfere with pathways involving enzymes or receptors that interact with triazole or pyridine-containing compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors including its size, polarity, solubility, and stability. Triazole rings are known to improve the metabolic stability of drugs, and the presence of a fluorine atom can affect the compound’s reactivity and binding to its target .
Result of Action
The molecular and cellular effects would depend on the compound’s specific mode of action and the pathways it affects. This could range from changes in enzyme activity to alterations in signal transduction .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The fluorine atom in the compound could enhance its stability, and the basicity of the pyridine ring could influence its behavior in different pH environments .
properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O/c13-11-1-10(2-14-3-11)12(19)17-4-9(5-17)6-18-8-15-7-16-18/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAFCGUVMOOBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.